molecular formula C21H20ClN3O2S2 B2693252 N-(5-chloro-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide CAS No. 942001-64-1

N-(5-chloro-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Cat. No. B2693252
CAS RN: 942001-64-1
M. Wt: 445.98
InChI Key: ANVLSDSGHDEUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O2S2 and its molecular weight is 445.98. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of thiazole and thiadiazole derivatives, including compounds structurally related to N-(5-chloro-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide, has been extensively studied. These compounds are synthesized through various chemical reactions, highlighting the versatility of thiazole chemistry in producing a wide range of bioactive molecules. For instance, novel synthesis pathways involving carbodiimide condensation catalysis have been developed for efficient and fast preparation of these compounds, as evidenced by the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives (Yu et al., 2014). These methodologies offer significant advancements in the field of medicinal chemistry, providing a foundation for the development of new drugs with improved pharmacological profiles.

Biological Activities and Applications

Research into the biological activities of thiazole and thiadiazole compounds reveals their potential in various therapeutic areas. For example, compounds with a thiazole core have been evaluated for their anticancer properties. A study on 5-methyl-4-phenyl thiazole derivatives demonstrated promising anticancer activity, suggesting the relevance of thiazole derivatives in designing new anticancer agents (Evren et al., 2019). Another significant application is in the field of antimicrobial therapy, where thiazolidinone derivatives have been synthesized and tested for their efficacy against various bacterial and fungal strains, indicating their potential as potent antimicrobial agents (Kumar et al., 2012).

Metabolic and Pharmacokinetic Studies

The metabolic pathways and pharmacokinetics of chloroacetamide herbicides, structurally related to the compound , have been studied to understand their biotransformation and potential toxicological effects. These studies provide insights into the metabolic activation pathways of chloroacetamide compounds and their interaction with liver enzymes, highlighting the importance of metabolic studies in assessing the safety profiles of new chemical entities (Coleman et al., 2000).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S2/c1-13-3-7-16(8-4-13)23-20(27)12-29-21-24-17(11-28-21)10-19(26)25-18-9-15(22)6-5-14(18)2/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVLSDSGHDEUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.